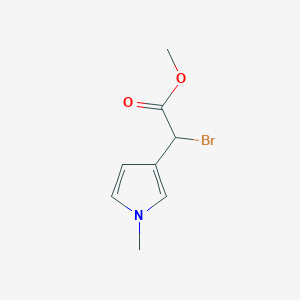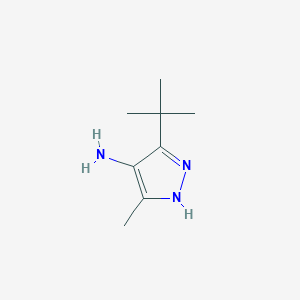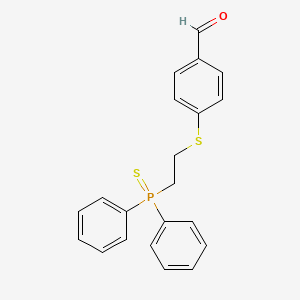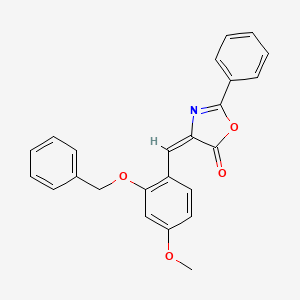
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate is an organic compound with a unique structure that includes a dihydrofuran ring substituted with ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, and the dihydrofuran ring can be opened or modified under different conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate.
Ethyl acetoacetate: Another ester compound with similar reactivity.
Dimethyl 2-oxoglutarate: A structurally related compound with different applications.
Uniqueness
This compound is unique due to its dihydrofuran ring structure, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
93115-29-8 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
diethyl 5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C10H14O6/c1-3-14-8(12)10(9(13)15-4-2)5-7(11)16-6-10/h3-6H2,1-2H3 |
InChI Key |
NRJHANZRQXMVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)OC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)








![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)


